"in vitro estrogen receptor binding affinity of Deschloro-4,4'-dichloro clomiphene citrate"
"in vitro estrogen receptor binding affinity of Deschloro-4,4'-dichloro clomiphene citrate"
This technical guide details the structural characterization and in vitro pharmacological assessment of Deschloro-4,4'-dichloro clomiphene citrate (also known as Clomiphene EP Impurity E ).[1][2]
Technical Guidance for Impurity Characterization & SAR Analysis[1][2]
Executive Summary
Deschloro-4,4'-dichloro clomiphene citrate (CAS: 117884-83-0) is a specific structural analog and pharmacopeial impurity (EP Impurity E) of the Selective Estrogen Receptor Modulator (SERM) Clomiphene Citrate.[1][2][3] Unlike the parent drug, which possesses a chlorine atom on the ethylene backbone, this analog lacks the vinyl chlorine ("Deschloro") and instead carries two chlorine substitutions at the para positions of the phenyl rings ("4,4'-dichloro").[1][2]
From a drug development perspective, this structural deviation is critical.[1] The removal of the vinyl chlorine alters the steric "twist" of the triphenylethylene scaffold, while the addition of p-chloro groups increases lipophilicity.[1][2] This guide outlines the theoretical Structure-Activity Relationship (SAR) and defines the gold-standard in vitro protocol required to empirically determine its binding affinity (
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]
To understand the binding potential, we must first contrast the impurity with the Active Pharmaceutical Ingredient (API).
| Feature | Clomiphene Citrate (API) | Deschloro-4,4'-dichloro Clomiphene (Impurity E) |
| Backbone | Triphenylethylene | Triphenylethylene |
| Vinyl Substituent | -Cl (Chloro) | -H (Deschloro) |
| Phenyl Substituents | Unsubstituted | 4,4'-Dichloro (Bis-para-chloro) |
| Electronic Effect | Electron-withdrawing vinyl Cl stabilizes E/Z isomers.[1][2][3][4] | p-Cl groups increase electron density on rings; loss of vinyl Cl reduces steric hindrance.[1][2] |
| Lipophilicity | Moderate ( | High (Increased by two aromatic Cl atoms) |
Theoretical SAR Analysis
The binding of SERMs to the ER ligand-binding domain (LBD) is driven by the phenolic ring mimicking estradiol's A-ring and the basic side chain preventing Helix-12 closure (antagonism).[1][2]
-
The "Deschloro" Effect: The vinyl chlorine in Clomiphene forces the phenyl rings out of plane, creating a specific 3D geometry.[1] Removing this may allow the scaffold to adopt a more planar conformation, potentially altering the fit within the hydrophobic pocket of the ER.
-
The "4,4'-Dichloro" Effect: Chlorine substitutions at the para position often enhance hydrophobic interactions.[1] Historically, bis-para-chloro analogs (related to DDT or Chlorotrianisene) have shown sustained ER retention, potentially leading to higher affinity or altered dissociation kinetics compared to the parent molecule.[1][2]
Mechanism of Action: The SERM Binding Paradigm
Understanding the target interaction is prerequisite to assay design.[1]
-
AF-1 (Activation Function 1): Ligand-independent (N-terminal).[1][2]
-
AF-2 (Activation Function 2): Ligand-dependent (C-terminal LBD).[1][2]
-
The SERM Mode: Deschloro-4,4'-dichloro clomiphene is expected to bind the LBD.[1][2] The bulky basic side chain (diethylaminoethoxy) protrudes from the pocket, displacing Helix 12 and preventing the recruitment of co-activators, thereby acting as an antagonist in breast tissue (similar to Tamoxifen) or an agonist in bone/liver depending on the co-regulator context.[1][2]
Visualization: Structural Logic & SAR
Figure 1: Structural relationship between Clomiphene and Impurity E, highlighting the key pharmacophore changes affecting ER interaction.[1][2]
In Vitro Binding Assay Methodology
To definitively determine the affinity (
Reagents & Materials[1]
-
Receptor Source: Recombinant Human ER
and ERngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (full length or LBD). -
Radioligand:
-17ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -Estradiol (Specific Activity: >80 Ci/mmol).[2] -
Test Compound: Deschloro-4,4'-dichloro clomiphene citrate (Reference Standard Grade, >98% purity).[1][2]
-
Reference Control: Unlabeled 17
-Estradiol (E2) and Clomiphene Citrate.[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, 1 mg/mL BSA (to prevent non-specific binding of the lipophilic impurity).[1][2]
Experimental Protocol (Step-by-Step)
Step 1: Preparation of Stocks
-
Dissolve Deschloro-4,4'-dichloro clomiphene citrate in 100% DMSO to create a 10 mM stock.[1] Note: Ensure complete solubility; sonicate if necessary due to high lipophilicity.[1]
-
Prepare serial dilutions (half-log) in Assay Buffer ranging from
M tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> M.[2]
Step 2: Incubation System
-
Total Binding: ER prep +
-Estradiol (1 nM) + Vehicle (DMSO).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Non-Specific Binding (NSB): ER prep +
-Estradiol (1 nM) + Excess Unlabeled Estradiol (1ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> M).[2] -
Test Sample: ER prep +
-Estradiol (1 nM) + Deschloro-4,4'-dichloro clomiphene (varying concentrations).
Step 3: Equilibrium Binding
-
Incubate plates at 4°C for 18-24 hours . Rationale: Low temperature prevents receptor degradation and allows equilibrium for hydrophobic ligands.[1]
Step 4: Separation & Detection
-
Add Dextran-coated Charcoal (DCC) or use Hydroxylapatite filtration to separate bound from free ligand.[1]
-
Wash filters with ice-cold buffer (3x).[1]
-
Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta Counter.[1]
Visualization: Assay Workflow
Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay.
Data Analysis & Interpretation
To validate the results, you must convert raw CPM data into pharmacological constants.
Calculation of IC50
Plot the % Specific Binding against the Log concentration of the test compound.[1] Fit the data to a non-linear regression (Sigmoidal Dose-Response, Variable Slope) using the equation:
Derivation of Ki (Inhibition Constant)
Use the Cheng-Prusoff Equation to correct for the radioligand concentration:
-
: Concentration of
-Estradiol used (e.g., 1 nM). -
: Dissociation constant of Estradiol for the receptor (determined previously, typically ~0.1-0.5 nM).[2]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Relative Binding Affinity (RBA)
Standardize the affinity relative to Estradiol (set at 100%):
Interpretation Guide:
-
RBA > 10%: High affinity.[1] The impurity may have significant biological activity.[1]
-
RBA 1-10%: Moderate affinity.[1][2] Typical for many SERM metabolites.[1]
-
RBA < 1%: Low affinity.[1] Unlikely to contribute significantly to the pharmacological profile unless present at high levels.[1]
References
-
European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Clomifene Citrate Monograph [0997]. Strasbourg: Council of Europe.[1] (Defines Impurity E structure and limits).
-
United States Pharmacopeia (USP) . (2023).[1] Clomiphene Citrate.[1][3][5][6][7][8][9][10][11][12] USP-NF.[5] Rockville, MD: United States Pharmacopeial Convention.[1]
-
Jordan, V. C. (2003).[1] Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines.[1] Part I: Receptor Interactions. Journal of Medicinal Chemistry, 46(6), 883-908.[1][2] [1][2]
-
Shelby, M. D., et al. (1996).[1] Assessing Environmental Chemicals for Estrogenicity Using a Combination of In Vitro and In Vivo Assays. Environmental Health Perspectives, 104(Suppl 2), 1296-1300.[1][2] (Protocol grounding for ER binding).
-
LGC Standards . (2023). Deschloro-4,4'-dichloro Clomiphene Citrate (Impurity E) Reference Material Data Sheet. Link
Sources
- 1. Deschloro Clomiphene - CAS - 19957-52-9 | Axios Research [axios-research.com]
- 2. Deschloro-4,4’-dichloro Clomiphene Citrate(E/Z Mixture) [lgcstandards.com]
- 3. clearsynth.com [clearsynth.com]
- 4. veeprho.com [veeprho.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Clomiphene-d5 Citrate | C32H36ClNO8 | CID 71314928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Qmx Laboratories - Deschloro-4,4’-dichloroClomipheneCitrate(E/ZMixture)_117884-83-0_50mg [qmx.com]
- 11. palampharma.com [palampharma.com]
- 12. store.usp.org [store.usp.org]
